

Application Notes and Protocols: Synthesis of Aurones from 2'-Hydroxychalcones

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Compound of Interest

Compound Name: 2-Hydroxybenzofuran-3(2H)-one

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Abstract

This document provides detailed protocols for the synthesis of aurones, specifically 2-benzylidenebenzofuran-3(2H)-ones, through the oxidative cyclization of 2'-hydroxychalcones. Aurones are a class of flavonoids that exhibit a range of biological activities, making them valuable scaffolds in drug discovery. The synthesis involves two primary stages: the Claisen-Schmidt condensation to form the 2'-hydroxychalcone precursor, followed by an intramolecular oxidative cyclization to yield the aurone. This note details the reaction mechanisms, experimental workflows, and specific protocols with a summary of various reaction conditions and their corresponding yields.

Introduction

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a subclass of flavonoids characterized by their distinctive yellow color.[1] They are structural isomers of flavones and are found in various flowering plants, mosses, and even marine algae.[1][2] The core structure of these compounds is of significant interest to medicinal chemists due to a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antibacterial properties.[1]

A reliable and common method for synthesizing aurones is the oxidative cyclization of 2'-hydroxychalcones.[2] This reaction is inspired by the natural biosynthesis of these compounds.



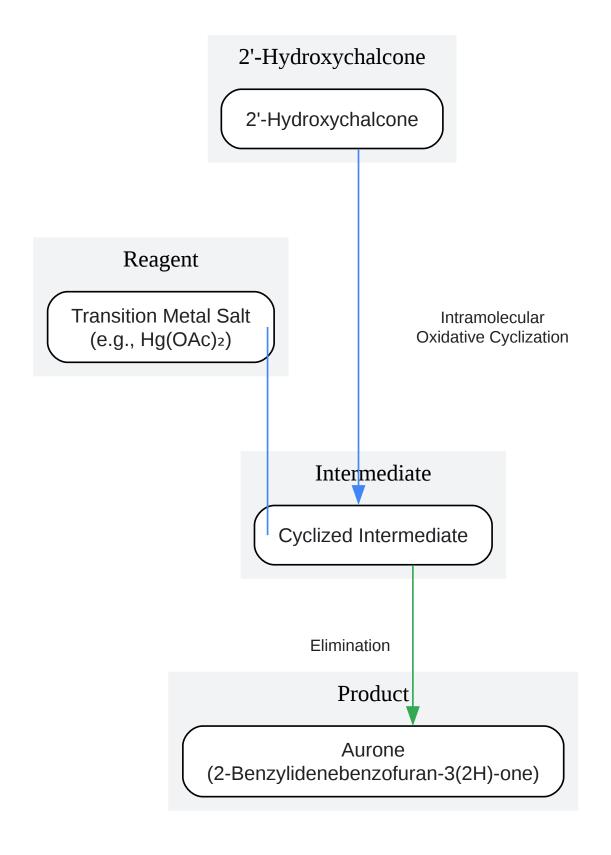
[2] This document outlines the key procedures for this synthetic route, providing researchers with the necessary information to replicate and adapt these methods for the development of novel aurone derivatives.

Reaction Pathway and Mechanism

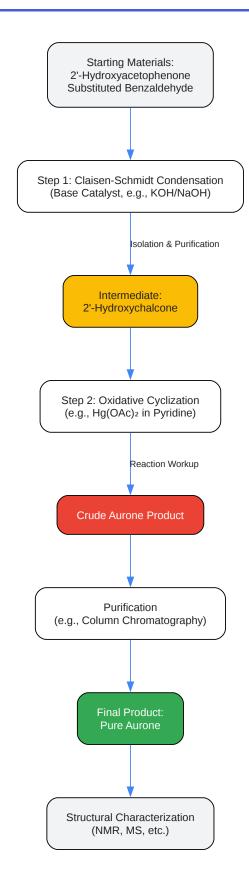
The synthesis of aurones from 2'-hydroxychalcones is a two-step process. First, a 2'-hydroxyacetophenone is condensed with a substituted benzaldehyde in a base-catalyzed Claisen-Schmidt reaction to form the 2'-hydroxychalcone intermediate. The subsequent and key step is the oxidative cyclization of this intermediate.

The oxidative cyclization is typically mediated by transition metal salts, such as mercury(II) acetate (Hg(OAc)₂), which selectively yield aurones.[2][3] The proposed mechanism involves the coordination of the metal salt to the double bond of the chalcone. This coordination renders the α -carbon susceptible to intramolecular electrophilic attack by the 2'-hydroxy group, forming a heterocyclic intermediate. A subsequent elimination step then yields the thermodynamically stable Z-isomer of the aurone.[2]









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